molecular formula C8H8BrCl2N3 B119451 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide CAS No. 327602-34-6

2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide

Katalognummer: B119451
CAS-Nummer: 327602-34-6
Molekulargewicht: 296.98 g/mol
InChI-Schlüssel: SZFQKLLDGWIZJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide is a chemical compound with the molecular formula C8H8BrCl2N3. It is known for its applications in various scientific fields, particularly in chemistry and biology. This compound is a derivative of quinazoline and is characterized by the presence of amino and dichloro substituents on the quinazoline ring.

Vorbereitungsmethoden

The synthesis of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide typically involves the reaction of 2,3-dichlorobenzaldehyde with cyanogen bromide, followed by cyclization and reduction steps. The reaction conditions often require the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .

Analyse Chemischer Reaktionen

2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can convert it into different dihydroquinazoline derivatives.

    Substitution: The amino and dichloro groups can participate in substitution reactions, leading to the formation of various substituted quinazoline compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Quinazoline Derivatives
This compound serves as a crucial building block in the synthesis of more complex quinazoline derivatives. Its structural features allow for modifications that can enhance the biological activity of the resulting compounds. Researchers have successfully utilized it to develop new analogs that exhibit improved pharmacological properties.

Biological Research

Role as a Metabolite
In biological studies, 2-Amino-5,6-dichloro-3,4-dihydroquinazoline hydrobromide is recognized as a significant metabolite of anagrelide, a drug used to treat blood disorders such as essential thrombocythemia. Its effects on hematopoietic cells include the inhibition of megakaryocyte maturation, which leads to reduced platelet production. This mechanism is vital for understanding how to manage conditions characterized by excessive platelet counts .

Cellular Mechanisms
The compound has been shown to influence cellular processes by inhibiting phosphodiesterase 3 (PDE3), leading to increased levels of cyclic adenosine monophosphate (cAMP). This pathway is crucial in various cellular signaling processes and has implications for therapeutic strategies targeting cardiovascular diseases.

Medical Applications

Therapeutic Potential
Research is ongoing to explore the therapeutic applications of this compound in treating hematopoietic disorders. Its ability to modulate platelet production makes it a candidate for developing new treatments for conditions like thrombocytosis. Studies have indicated that at lower doses, the compound effectively reduces platelet counts without significant adverse effects in animal models.

Industrial Applications

Material Development
In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow it to be integrated into various formulations that require specific chemical characteristics.

Case Study 1: Inhibition of BACE-1

Recent studies have identified derivatives of 2-amino-3,4-dihydroquinazolines as potent inhibitors of BACE-1, an enzyme implicated in Alzheimer's disease. Modifications made to the original structure led to compounds with significantly enhanced inhibitory activity (e.g., IC50 values as low as 0.14 μM) against BACE-1. This highlights the potential of quinazoline derivatives in neurodegenerative disease research .

Case Study 2: Hematopoietic Cell Cultures

In laboratory settings involving hematopoietic cell cultures, this compound demonstrated stability under standard storage conditions. However, its efficacy varied with dosage and time exposure during experiments. These findings are critical for optimizing dosages in therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide involves its interaction with specific molecular targets and pathways. As a metabolite of anagrelide, it is known to affect hematopoietic cell cultures. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes related to blood cell production .

Vergleich Mit ähnlichen Verbindungen

2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide can be compared with other quinazoline derivatives, such as:

    2-Amino-4,6-dichloropyrimidine: Similar in structure but differs in the position of chlorine atoms and the presence of a pyrimidine ring.

    5,6-Dichloro-1,4-dihydro-2-quinazolinamine: Another closely related compound with similar substituents but different functional groups.

The uniqueness of this compound lies in its specific substitution pattern and its role as a metabolite of anagrelide, which gives it distinct biological and chemical properties .

Biologische Aktivität

2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide (CAS Number: 327602-34-6) is a synthetic compound derived from the quinazoline family. Its unique structural features, including amino and dichloro substituents, contribute to its diverse biological activities. This article explores the biochemical properties, molecular mechanisms, and potential therapeutic applications of this compound.

This compound exhibits significant biochemical properties that make it a subject of interest in pharmacological research:

  • Molecular Formula : C8H8BrCl2N3
  • Molecular Weight : 296.98 g/mol
PropertyValue
Molecular FormulaC8H8BrCl2N3
Molecular Weight296.98 g/mol
SolubilitySoluble in DMSO and methanol
StabilityStable under normal conditions

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • Inhibition of Phosphodiesterase 3 (PDE3) :
    • The compound binds to PDE3, leading to increased levels of cyclic adenosine monophosphate (cAMP), which is crucial for numerous cellular processes including platelet production regulation.
  • Effects on Hematopoietic Cells :
    • In hematopoietic cell cultures, it significantly reduces platelet production by inhibiting megakaryocyte maturation. This property is particularly relevant in treating conditions characterized by excessive platelet production .

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications and its role as a metabolite of Anagrelide—a drug used to manage blood disorders.

Case Study: Effects on Platelet Count

A study involving animal models demonstrated that administration of varying doses of this compound resulted in a dose-dependent reduction in platelet counts without significant adverse effects at lower dosages.

Table 2: Dose-Response Effects on Platelet Count

Dose (mg/kg)Platelet Count Reduction (%)
0.515%
1.030%
2.050%

Metabolic Pathways

The compound undergoes extensive metabolism primarily in the liver through phase I and phase II reactions. Understanding these pathways is crucial for predicting its pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

The transport mechanisms within cells involve specific transporters that facilitate the distribution of the compound in various tissues. Its predominant localization in the cytoplasm allows for effective interaction with PDE3 and other target proteins.

Eigenschaften

IUPAC Name

5,6-dichloro-1,4-dihydroquinazolin-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3.BrH/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6;/h1-2H,3H2,(H3,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFQKLLDGWIZJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)NC(=N1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432647
Record name 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327602-34-6
Record name 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.